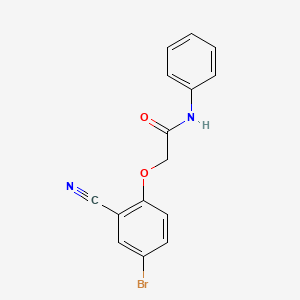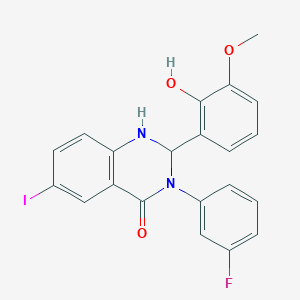
2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide is an organic compound with the molecular formula C15H11BrN2O2 It is characterized by the presence of a bromo group, a cyano group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-cyanophenol and phenylacetic acid.
Formation of Intermediate: The phenol group of 4-bromo-2-cyanophenol is first reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with phenylacetic acid chloride to form the intermediate 2-(4-bromo-2-cyanophenoxy)acetyl chloride.
Amidation: The intermediate is then reacted with aniline (phenylamine) under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylacetamide moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Derivatives with different substituents replacing the bromo group.
Reduction: Amino derivatives from the reduction of the cyano group.
Oxidation: Carboxylic acids from the oxidation of the phenylacetamide moiety.
Scientific Research Applications
2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal chemistry, it may target specific proteins or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-cyanophenoxy)-N-phenylacetamide: Similar structure with a chloro group instead of a bromo group.
2-(4-fluoro-2-cyanophenoxy)-N-phenylacetamide: Similar structure with a fluoro group instead of a bromo group.
2-(4-iodo-2-cyanophenoxy)-N-phenylacetamide: Similar structure with an iodo group instead of a bromo group.
Uniqueness
2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions, such as halogen bonding, which may not be possible with other halogen substituents.
This compound’s unique combination of functional groups makes it a valuable target for research and development in various scientific fields.
Properties
Molecular Formula |
C15H11BrN2O2 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-6-7-14(11(8-12)9-17)20-10-15(19)18-13-4-2-1-3-5-13/h1-8H,10H2,(H,18,19) |
InChI Key |
JUXWIHQNPXXYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10955159.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B10955165.png)
![5-[(4-iodophenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B10955174.png)
![Ethyl 4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methylthiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10955176.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide](/img/structure/B10955178.png)
![5-[(1-Cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B10955183.png)

![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10955193.png)
![2-[5-(1H-Pyrazol-1-ylmethyl)-2-furyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10955199.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B10955213.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955215.png)

![6-cyclopropyl-N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955232.png)
![4-({(E)-[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10955236.png)
